6a-Hydroxyphaseolin
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Overview
Description
6a-Hydroxyphaseolin is a hydroxypterocarpan, a class of organic compounds known for their complex structures and biological activities. This compound is derived from isoflavonoids and is primarily found in plants such as soybeans.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6a-Hydroxyphaseolin involves several steps, typically starting with the extraction of phaseolin from plant sources. The hydroxylation process is then carried out using specific reagents under controlled conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of catalysts and solvents to facilitate the hydroxylation process .
Industrial Production Methods: Industrial production of this compound is less common due to its specific applications and the complexity of its synthesis. advancements in biotechnological methods, such as the use of genetically modified organisms, have shown promise in producing this compound more efficiently .
Chemical Reactions Analysis
Types of Reactions: 6a-Hydroxyphaseolin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, and other organic solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives with potential biological activities .
Scientific Research Applications
6a-Hydroxyphaseolin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and properties of hydroxypterocarpans.
Biology: Investigated for its role in plant defense mechanisms against pathogens.
Medicine: Explored for its potential antifungal and antimicrobial properties.
Mechanism of Action
The mechanism of action of 6a-Hydroxyphaseolin involves its interaction with specific molecular targets in fungal cells. It disrupts the cell membrane integrity, leading to cell death. The compound also interferes with the synthesis of essential biomolecules, further inhibiting fungal growth. The exact molecular pathways and targets are still under investigation, but its antifungal activity is well-documented .
Comparison with Similar Compounds
Phaseolin: The parent compound from which 6a-Hydroxyphaseolin is derived.
Hydroxyphaseollin: Another hydroxylated derivative with similar biological activities.
Isoflavonoids: A broader class of compounds with similar structures and properties.
Uniqueness: this compound stands out due to its specific hydroxylation pattern, which imparts unique biological activities.
Properties
Molecular Formula |
C20H18O5 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
17,17-dimethyl-4,12,18-trioxapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),5(10),6,8,14(19),15,20-heptaene-2,7-diol |
InChI |
InChI=1S/C20H18O5/c1-19(2)8-7-12-15(25-19)6-5-14-17(12)24-18-13-4-3-11(21)9-16(13)23-10-20(14,18)22/h3-9,18,21-22H,10H2,1-2H3 |
InChI Key |
LPBAKOAUSJMTEN-UHFFFAOYSA-N |
SMILES |
CC1(C=CC2=C(O1)C=CC3=C2OC4C3(COC5=C4C=CC(=C5)O)O)C |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC3=C2OC4C3(COC5=C4C=CC(=C5)O)O)C |
Synonyms |
6a-hydroxyphaseolin hydroxyphaseolin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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